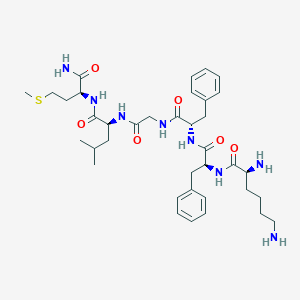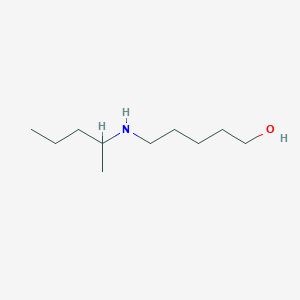
N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine is a chemical compound with a complex structure that includes benzyl, chloro, phenoxy, and propanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-chloropropan-1-ol to form an intermediate, which is then reacted with phenoxypropan-2-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine include:
Phenoxybenzamine: A related compound with similar structural features but different functional groups.
N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine: Another structurally related compound with variations in the substituent groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
6298-55-1 |
|---|---|
Molekularformel |
C19H24ClNO |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine |
InChI |
InChI=1S/C19H24ClNO/c1-16(20)13-21(14-18-9-5-3-6-10-18)17(2)15-22-19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3 |
InChI-Schlüssel |
JFBHHJOKVNWBKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC1=CC=CC=C1)C(C)COC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



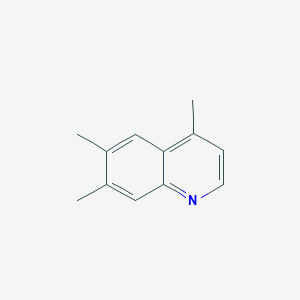
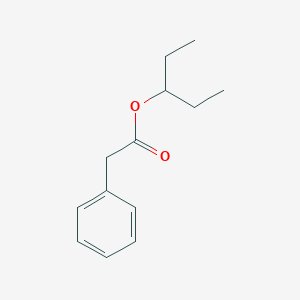
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
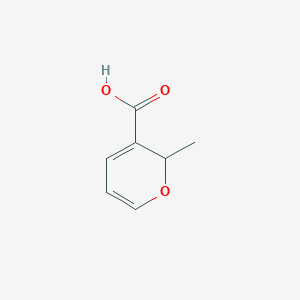



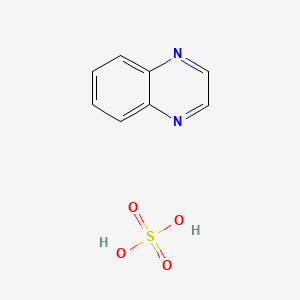
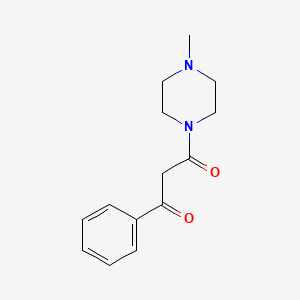
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
